2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with a chloro group, a propyl group, and an acetamide moiety linked to a triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multiple steps. One common approach starts with the preparation of the chromen derivative, which is then functionalized to introduce the chloro and propyl groups. The final step involves the coupling of the chromen derivative with the triazolopyridine moiety through an acetamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl derivatives: These compounds share the chromen core structure but differ in the substituents attached to the ring.
Triazolopyridine derivatives: Compounds with similar triazolopyridine moieties but different linkages and functional groups.
Uniqueness
2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21ClN4O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H21ClN4O4/c1-2-5-14-10-22(29)31-17-12-18(16(23)11-15(14)17)30-13-21(28)24-8-7-20-26-25-19-6-3-4-9-27(19)20/h3-4,6,9-12H,2,5,7-8,13H2,1H3,(H,24,28) |
InChI Key |
HLKYNGOVCFRAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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